![molecular formula C16H9FO2 B1297062 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- CAS No. 16210-64-3](/img/structure/B1297062.png)
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is a chemical compound with the molecular formula C16H9FO2. It belongs to the class of indandione derivatives and is also known as 4-Fluoro-3-(4-phenyl-1H-inden-2-ylidene)-2H-chromen-2-one. This compound contains a total of 30 bonds, including 21 non-H bonds, 15 multiple bonds, 1 rotatable bond, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 2 ketones (aromatic) .
Molecular Structure Analysis
The 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- molecule consists of 9 Hydrogen atoms, 16 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom, making a total of 28 atoms . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element .Scientific Research Applications
Pharmaceutical Applications
2-(4-fluorobenzylidene)-1H-indene-1,3(2H)-dione: and its derivatives are known to exhibit significant biological activities. They have been studied for their potential in treating various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s disease . The compound’s ability to interact with biological systems makes it a candidate for drug development, particularly in the design of site-specific drug release systems that could target tumor tissue or thrombosis areas .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of indenodihydropyridine and indenopyridine compounds , suggesting potential interactions with biological targets involved in these pathways.
Biochemical Pathways
The compound may be involved in the synthesis of indenodihydropyridine and indenopyridine compounds .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDCJLDOHEKIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327278 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
CAS RN |
16210-64-3 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does INB-F enhance the efficiency and operational stability of organic solar cells?
A1: INB-F acts as a solid, volatile additive during the fabrication of organic solar cells. [] Molecular dynamics simulations demonstrate that INB-F's presence during solution casting influences the organization of non-fullerene acceptor (NFA) molecules. [] Specifically, INB-F reduces the adsorption energy, leading to improved π-π stacking among NFA molecules. [] This enhanced stacking fosters better light absorption and electron mobility within the active layer of the solar cell. []
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